molecular formula C4H7NO4.K<br>C4H7KNO4 B078735 Potassium L-aspartate CAS No. 14007-45-5

Potassium L-aspartate

Katalognummer: B078735
CAS-Nummer: 14007-45-5
Molekulargewicht: 172.20 g/mol
InChI-Schlüssel: YTDJTZGUTCBZCT-DKWTVANSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Kalium Aspartat kann durch Reaktion von Asparaginsäure mit Kaliumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Asparaginsäure in Wasser und anschließendes Zugeben von Kaliumhydroxid zu der Lösung. Die Mischung wird dann erhitzt, um die Reaktion zu fördern, was zur Bildung von Kalium Aspartat führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Kalium Aspartat beinhaltet oft die Kristallisation der Verbindung, um ihre Löslichkeit und Stabilität zu verbessern. Der Prozess umfasst die Umkristallisation von Asparaginsäure, gefolgt von der Zugabe von Kaliumhydroxid. Die resultierende Lösung wird dann filtriert und das Filtrat wird getrocknet und kristallisiert, um reines Kalium Aspartat zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kalium Aspartat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Kalium Aspartat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wissenschaftliche Forschungsanwendungen

1.1. Treatment of Hypokalemia and Hyperammonemia

Potassium L-aspartate is primarily used as a potassium supplement to treat conditions such as hypokalemia (low potassium levels) and hyperammonemia (high ammonia levels in the blood). It helps restore potassium balance in patients, particularly those with renal issues or those undergoing certain treatments that may lead to potassium depletion .

1.2. Neuroprotective Effects

Recent studies have shown that potassium aspartate has neuroprotective properties, especially in cases of traumatic brain injury (TBI). In a controlled study on rats, treatment with potassium aspartate significantly improved neurological function and reduced cortical lesion volume following TBI. The compound was found to enhance ATP levels and Na+/K+-ATPase activity while decreasing brain edema, suggesting its potential for therapeutic use in neuroprotection .

2.1. Athletic Performance and Muscle Recovery

This compound is gaining popularity as a dietary supplement among athletes for its purported benefits in enhancing athletic performance and aiding muscle recovery . It is believed to help maintain electrolyte balance during intense physical activity, thus preventing muscle cramps and fatigue .

3.1. Food Industry

In the food sector, potassium polyaspartate (related to this compound) is used as a stabilizer to prevent tartrate crystal precipitation in wines. Its application has been approved by regulatory bodies due to its effectiveness in maintaining wine quality without negatively impacting sensory properties . This compound is biodegradable and offers a cost-effective alternative to traditional stabilizers.

Summary of Findings

Application AreaSpecific UseEvidence/Findings
ClinicalTreatment for hypokalemia and hyperammonemiaEffective in restoring potassium levels
ClinicalNeuroprotection following traumatic brain injuryImproved neurological function post-injury
NutritionalAthletic performance enhancementReduces muscle cramps and fatigue
IndustrialWine stabilizationApproved as a stabilizer with no negative sensory impact

Case Studies

  • A study published in the Journal of Neurotrauma demonstrated that acute administration of potassium aspartate after TBI significantly improved outcomes related to neurological deficits and reduced brain damage .
  • Research on the use of potassium polyaspartate in wines showed that it effectively prevents tartrate precipitation while being environmentally friendly, thus supporting its use in the food industry .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Kalium Aspartat kann mit anderen Kaliumergänzungsmitteln wie folgenden verglichen werden:

Kalium Aspartat ist insofern einzigartig, als es die Vorteile von Kalium und Asparaginsäure kombiniert, was es zu einer vielseitigen Verbindung mit Anwendungen in verschiedenen Bereichen macht.

Biologische Aktivität

Potassium L-aspartate (K-Asp) is a compound formed from potassium and the amino acid L-aspartate. It has garnered attention for its potential biological activities, particularly in clinical settings and neurological studies. This article explores the biological activity of K-Asp, focusing on its therapeutic effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as an electrolyte supplement and is known for its role in various physiological processes. It is involved in neurotransmission, cell proliferation, and energy metabolism. The compound acts as a source of potassium ions, which are crucial for maintaining cellular homeostasis and function.

  • Cell Proliferation : K-Asp has been identified as a limiting metabolite for cell growth due to its role in maintaining intracellular redox balance and protein synthesis. It is involved in the synthesis of nucleotides and asparagine, which are essential for cell division and growth .
  • Neuroprotection : K-Asp has shown neuroprotective effects in studies involving traumatic brain injury (TBI). It enhances ATP levels, increases Na+^+/K+^+-ATPase activity, and reduces brain edema, contributing to improved neurological outcomes .
  • Electrolyte Balance : As an electrolyte supplement, K-Asp helps regulate potassium levels in the body. Clinical studies have demonstrated its effectiveness in treating hypokalemia (low potassium levels) without significant side effects when compared to traditional potassium chloride injections .

Clinical Studies

  • Treatment of Hypokalemia : A clinical study evaluated the efficacy of K-Asp injection in patients with hypokalemia. The test group receiving K-Asp showed an average increase in serum potassium levels from 3.18 mmol/L to 3.73 mmol/L after treatment, with an effectiveness rate comparable to that of potassium chloride injections (86.67% vs. 91.11%) but without significant differences in recovery rates .
  • Neuroprotective Effects : In a controlled study on rats with TBI induced by cortical impact, K-Asp treatment significantly improved neurological function and reduced cortical lesion volume at various doses (62.5 mg/kg and 125 mg/kg). The treatment also enhanced ATP levels and reduced lactic acid accumulation, indicating improved cellular energy metabolism .

Animal Studies

  • Histopathological Effects : Research involving rats treated with K-Asp revealed dose-dependent effects on hypothalamic lesions, indicating potential neurotoxic effects at high doses but beneficial outcomes at therapeutic doses .
  • Exercise Performance : Some studies suggested that K-Asp might enhance physical performance by improving muscle endurance during exercise; however, these findings require further validation as they were not consistently replicated across different studies .

Table 1: Efficacy of this compound vs. Potassium Chloride in Hypokalemia Treatment

Treatment GroupEffective Rate (%)Pre-treatment K+^+ (mmol/L)Post-treatment K+^+ (mmol/L)Significance (p-value)
K-Asp86.673.183.730.3998
Potassium Chloride91.113.203.80-

Table 2: Neuroprotective Effects of this compound on TBI

Treatment GroupATP Levels (μmol/g prot)Lactic Acid Levels (mmol/g prot)Na+^+/K+^+-ATPase Activity (U/mg prot)
Sham33.25 ± 1.920.47 ± 0.019.76 ± 0.59
Vehicle15.01 ± 2.300.57 ± 0.016.24 ± 0.33
K-Asp (62.5 mg/kg)25.87 ± 2.590.46 ± 0.028.25 ± 0.37

Eigenschaften

CAS-Nummer

14007-45-5

Molekularformel

C4H7NO4.K
C4H7KNO4

Molekulargewicht

172.20 g/mol

IUPAC-Name

dipotassium;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI-Schlüssel

YTDJTZGUTCBZCT-DKWTVANSSA-N

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]

Isomerische SMILES

C([C@@H](C(=O)O)N)C(=O)O.[K]

Kanonische SMILES

C(C(C(=O)O)N)C(=O)O.[K]

Key on ui other cas no.

14007-45-5
1115-63-5
64723-18-8
2001-89-0

Verwandte CAS-Nummern

2001-89-0
1115-63-5

Synonyme

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
dipotassium DL-aspartate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium L-aspartate
Reactant of Route 2
Potassium L-aspartate
Reactant of Route 3
Potassium L-aspartate
Reactant of Route 4
Potassium L-aspartate
Reactant of Route 5
Potassium L-aspartate
Reactant of Route 6
Potassium L-aspartate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.